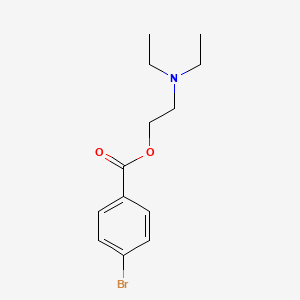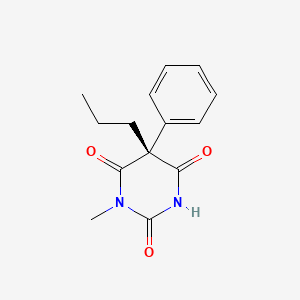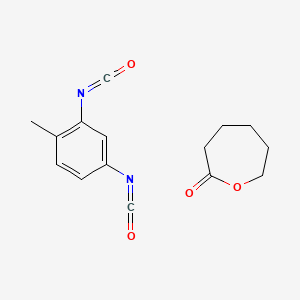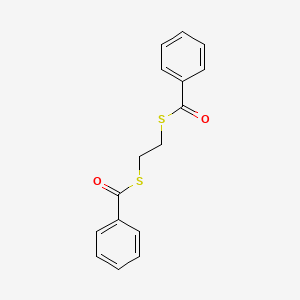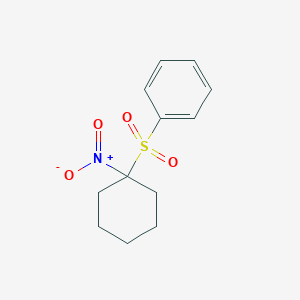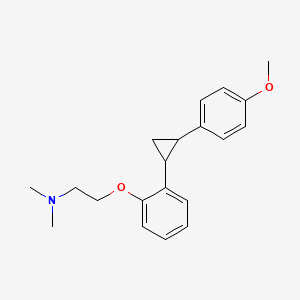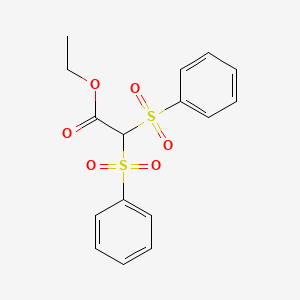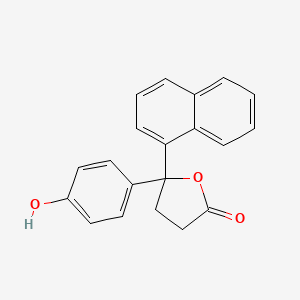
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is an organic compound that features both a hydroxyphenyl group and a naphthyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolan-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to achieve the desired outcomes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Both the hydroxyphenyl and naphthyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxyphenyl)-5-phenyl-oxolan-2-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-(4-Hydroxyphenyl)-5-(2-naphthyl)oxolan-2-one: Similar structure but with a different naphthyl isomer.
Uniqueness
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is unique due to the presence of both hydroxyphenyl and naphthyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
38134-75-7 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
5-(4-hydroxyphenyl)-5-naphthalen-1-yloxolan-2-one |
InChI |
InChI=1S/C20H16O3/c21-16-10-8-15(9-11-16)20(13-12-19(22)23-20)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,21H,12-13H2 |
Clé InChI |
YJIZWVLNXXSSCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1=O)(C2=CC=C(C=C2)O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



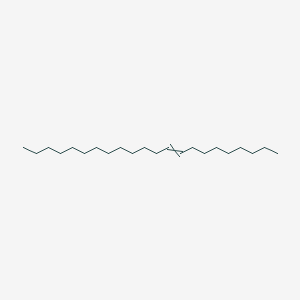

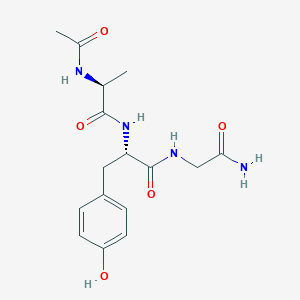
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

